

Spectroscopic Profile of 4-Iodophenylsulfur Pentafluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodophenylsulfur Pentafluoride

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Introduction

4-Iodophenylsulfur pentafluoride is an important reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the presence of the highly electronegative and lipophilic pentafluorosulfanyl (SF_5) group, often considered a "super-trifluoromethyl" group, and the versatile iodo-substituent, which can participate in a variety of coupling reactions. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of available spectroscopic data for **4-iodophenylsulfur pentafluoride** and outlines the general experimental protocols for acquiring such data.

While complete experimental spectra for **4-Iodophenylsulfur pentafluoride** are not readily available in the public domain, this guide presents predicted mass spectrometry data and discusses the expected features in NMR and IR spectroscopy based on the analysis of analogous compounds.

Molecular Structure and Properties

Property	Value
Molecular Formula	C ₆ H ₄ F ₅ IS
Molecular Weight	330.05 g/mol
CAS Number	286947-68-0
Appearance	Light orange to yellow to green powder/crystal
Melting Point	34 - 38 °C[1]
Boiling Point	52 °C at 0.8 mmHg[1]

Spectroscopic Data

Mass Spectrometry (MS)

Detailed experimental mass spectra for **4-Iodophenylsulfur pentafluoride** are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts are available and provide valuable information for mass spectrometry analysis. Electron Ionization (EI) would likely lead to significant fragmentation, with the molecular ion peak being observed. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more likely to show the molecular ion as the base peak.

Table 1: Predicted Mass Spectrometry Data[2]

Adduct	Predicted m/z
[M] ⁺	329.89932
[M+H] ⁺	330.90715
[M+Na] ⁺	352.88909
[M+K] ⁺	368.86303
[M+NH ₄] ⁺	347.93369
[M-H] ⁻	328.89259

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **4-iodophenylsulfur pentafluoride** is not publicly available. The following are predicted chemical shifts and coupling patterns based on the known effects of the iodo and pentafluorosulfanyl substituents on a benzene ring.

^1H NMR: The proton NMR spectrum is expected to show a classic AA'BB' system for the 1,4-disubstituted aromatic ring. The protons ortho to the iodine atom (H-3 and H-5) will be shifted downfield compared to benzene, while the protons ortho to the electron-withdrawing SF_5 group (H-2 and H-6) will be further downfield.

^{13}C NMR: The carbon NMR will show four signals for the aromatic carbons due to symmetry. The carbon bearing the SF_5 group (C-1) and the carbon bearing the iodine (C-4) will be readily identifiable. The remaining two signals will correspond to the ortho and meta carbons.

^{19}F NMR: The fluorine NMR is the most characteristic spectrum for this compound. The SF_5 group typically displays an AX_4 spin system, consisting of a quintet for the apical fluorine (Fa) and a doublet for the four equatorial fluorines (Fe). The large $J(\text{Fa-Fe})$ coupling constant is a hallmark of the SF_5 group.

Table 2: Predicted NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
¹ H			
H-2, H-6	7.8 - 8.0	d	J(H-H) ≈ 8-9
H-3, H-5	7.6 - 7.8	d	J(H-H) ≈ 8-9
¹³ C			
C-1	150 - 155		
C-2, C-6	128 - 132		
C-3, C-5	138 - 142		
C-4	95 - 100		
¹⁹ F			
Fa (apical)	80 - 90	quintet	J(Fa-Fe) ≈ 140-150
Fe (equatorial)	60 - 70	d	J(Fa-Fe) ≈ 140-150

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by bands corresponding to the vibrations of the substituted benzene ring and the S-F bonds.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type
3100 - 3000	C-H stretching (aromatic)
1600 - 1450	C=C stretching (aromatic ring)
1200 - 1000	C-H in-plane bending
900 - 800	C-H out-of-plane bending (para-substitution)
850 - 750	S-F stretching
600 - 500	C-I stretching

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Iodophenylsulfur pentafluoride**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
- **¹H NMR:** Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR:** Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- **¹⁹F NMR:** Acquire a one-dimensional fluorine NMR spectrum. A fluorine-specific probe is recommended. The spectral width should be set to cover the expected range for aryl-SF₅ compounds.

IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

- **Sample Preparation (Thin Film):** Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- **Data Acquisition:** Place the prepared sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

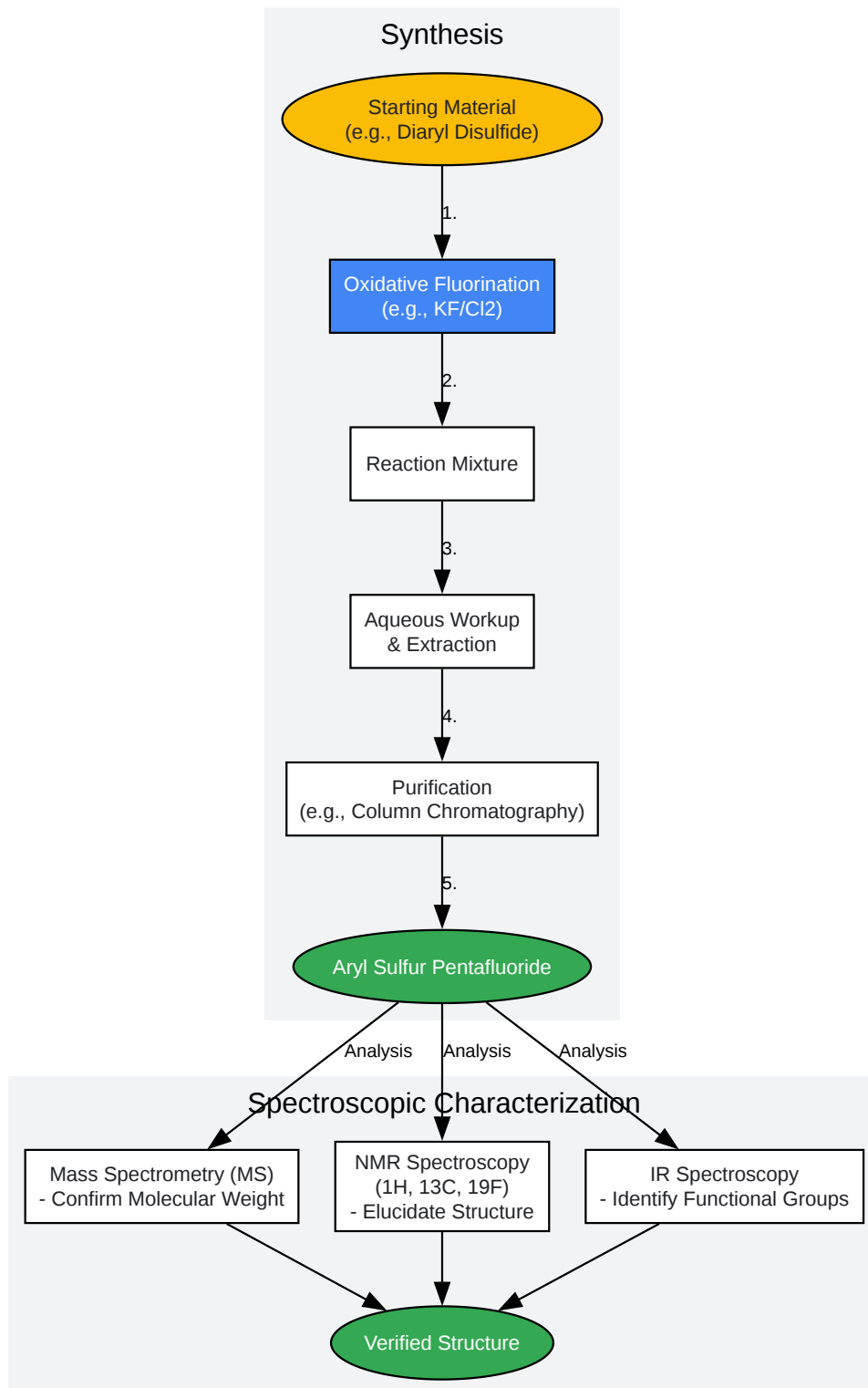
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly. For EI, a direct insertion probe or a GC inlet can be used.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.

Logical Workflow

Below is a diagram illustrating a typical workflow for the synthesis and characterization of an aryl sulfur pentafluoride like **4-Iodophenylsulfur pentafluoride**.

General Workflow for Synthesis and Characterization of Aryl Sulfur Pentafluorides

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Caption: A generalized workflow for the synthesis and spectroscopic characterization of aryl sulfur pentafluorides.

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